3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound classified under benzazepine derivatives. It is primarily recognized for its significance in medicinal chemistry, particularly in the development of bradycardic agents and isoform-selective f-current blockers. This compound serves as an intermediate in the synthesis of ivabradine, a drug used to treat heart conditions by lowering heart rate.
The compound can be synthesized from 3,4-dimethoxyphenylacetic acid and 2,2-dimethoxyethylamine through a series of chemical reactions that include activation of the carboxyl group followed by cyclization processes. The synthesis methods have been documented in various patents and scientific literature, highlighting its industrial relevance and potential applications in pharmaceuticals .
3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one belongs to the class of benzazepines, which are characterized by their fused benzene and azepine rings. This structural framework imparts unique pharmacological properties, making it a subject of interest in drug development.
The synthesis of 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves several key steps:
The molecular formula for 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is with a molecular weight of approximately 273.32 g/mol.
The compound features a benzazepine core with methoxy groups at positions 7 and 8, contributing to its biological activity .
The reactivity profile of 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one includes:
The mechanism by which 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one exerts its pharmacological effects primarily involves modulation of ion channels related to cardiac function:
This mechanism is particularly beneficial in treating conditions such as chronic stable angina and heart failure .
The compound's stability under various pH conditions makes it suitable for pharmaceutical formulations requiring specific release profiles.
The primary applications of 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one include:
The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core is synthesized through Friedel-Crafts acylation or acid-mediated cyclization. Homoveratric acid (3,4-dimethoxyphenylacetic acid) serves as the primary precursor, reacting with 2,2-dimethoxyethylamine to form an amide intermediate. This undergoes cyclodehydration under acidic conditions (e.g., polyphosphoric acid or concentrated hydrochloric acid/acetic acid mixture) to yield the unsubstituted benzazepinone scaffold. Typical reaction conditions involve temperatures of 100–120°C for 8–16 hours, achieving yields of 70–85% after crystallization [1] [5] [10].
Introduction of the 4-isopropylbenzyl moiety at the azepine nitrogen (N-3 position) employs nucleophilic substitution. The benzazepinone core is deprotonated with strong bases (e.g., sodium hydride or potassium carbonate) in aprotic solvents (dimethylformamide or tetrahydrofuran), followed by reaction with 4-isopropylbenzyl chloride/bromide. Catalytic phase-transfer agents like tetrabutylammonium iodide enhance reaction efficiency (20–25°C, 4–8 hours), yielding 65–80% of the alkylated product after extractive workup [4] [5]. Alternative coupling agents such as diisopropylcarbodiimide (DIC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enable direct condensation under milder conditions (0°C to room temperature, 2–4 hours) [2] [7].
A key intermediate, 3-(3-halopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, is synthesized via nucleophilic displacement. Treatment of 3-(3-chloropropyl) derivatives with sodium iodide in methyl isobutyl ketone (117–118°C, argon atmosphere) achieves near-quantitative halogen exchange. This iodopropyl intermediate facilitates further C-C bond formation through cross-coupling or alkylation, serving as a precursor for diverse 3-substituted derivatives [3] [8].
Table 1: Optimization of Key Synthetic Steps
Step | Reagents/Conditions | Yield | Key Purification Method |
---|---|---|---|
Core Cyclization | HCl/AcOH (1:5), 25°C, 17 hours | 92% | Ice-water precipitation |
N-Alkylation | NaH, DMF, 4-isopropylbenzyl bromide, 0°C→25°C | 78% | Chromatography (SiO₂, EtOAc/Hex) |
Halogen Exchange | NaI, Methyl isobutyl ketone, 117°C, Ar atmosphere | 92% | MTBE crystallization |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: